molecular formula C10H12Br2O B1580580 2,6-Dibromo-4-tert-butylphenol CAS No. 98-22-6

2,6-Dibromo-4-tert-butylphenol

Cat. No. B1580580
CAS RN: 98-22-6
M. Wt: 308.01 g/mol
InChI Key: RZYQECXFRLRRJY-UHFFFAOYSA-N
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Description

2,6-Dibromo-4-tert-butylphenol is a chemical compound with the linear formula C10H12Br2O . It is used in pharmaceutical intermediates and as medicine . It is synthesized by the bromination of 2,6-di-tert-butylphenol .


Molecular Structure Analysis

The molecular structure of 2,6-Dibromo-4-tert-butylphenol was confirmed by 1H NMR . The compound has a molecular weight of 308.01 .


Chemical Reactions Analysis

2,6-Dibromo-4-tert-butylphenol can react with methyl aluminium to form methylaluminum bis (4-bromo-2,6-di-tert-butylphenoxide) (MABR), which may be utilized for the transformation of various epoxides to carbonyl compounds .


Physical And Chemical Properties Analysis

2,6-Dibromo-4-tert-butylphenol is a solid at room temperature . It has a molecular weight of 308.01 .

Scientific Research Applications

Environmental Occurrence and Toxicity

Synthetic phenolic antioxidants (SPAs), including compounds like 2,6-di-tert-butyl-4-methylphenol (BHT) and its analogs, are extensively utilized across various industries to prevent oxidative reactions and extend the shelf life of products. These compounds, due to their widespread use, have been detected in multiple environmental matrices such as indoor dust, outdoor air particulates, sea sediment, river water, and even within human tissues (fat tissues, serum, urine, breast milk, fingernails). Studies have raised concerns regarding the potential hepatotoxicity, endocrine disruption, and carcinogenic effects of SPAs. Notably, some transformation products of these compounds may exhibit even more adverse effects than their parent compounds, prompting calls for further research into their environmental behaviors, co-exposure toxicity, and the development of novel SPAs with reduced toxicity and environmental impact (Liu & Mabury, 2020).

Antioxidant Mechanisms and Applications

2,6-Di-tert-butyl-4-methylphenol (BHT), a close relative of 2,6-Dibromo-4-tert-butylphenol, serves as a protective agent against lipid autoxidation during chromatographic processes, manipulation, and storage, without interfering with the separation of lipids due to its higher chromatographic mobility. This characteristic underscores its utility in laboratory settings and industrial applications where lipid preservation is crucial (Wren & Szczepanowksa, 1964).

The electrochemical reactivity of bulky phenols, including 2,6-di-tert-butylphenol, with superoxide anion radicals has been assessed using electrochemical methods. These studies highlight the potential of such compounds in mitigating oxidative stress by quenching reactive oxygen species, indicating their importance in antioxidant strategies and the development of new materials with enhanced stability against oxidative damage (Zabik et al., 2019).

Thermochemical Studies and Kinetic Investigations

Thermochemical and kinetic studies on bisphenol antioxidants, including 2,6-di-tert-butylphenol derivatives, have provided insights into their reactivity and efficacy as antioxidants and polymerization inhibitors. Such studies are pivotal for understanding the fundamental mechanisms underlying the antioxidant action of phenolic compounds and for the design of more effective antioxidants for industrial applications (Lucarini et al., 2001).

Safety And Hazards

The compound is classified as a warning under the GHS07 pictogram. It has hazard statements H302, H315, and H319, indicating that it is harmful if swallowed, causes skin irritation, and causes serious eye irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

properties

IUPAC Name

2,6-dibromo-4-tert-butylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12Br2O/c1-10(2,3)6-4-7(11)9(13)8(12)5-6/h4-5,13H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZYQECXFRLRRJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C(=C1)Br)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12Br2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70291261
Record name 2,6-Dibromo-4-tert-butylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70291261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Dibromo-4-tert-butylphenol

CAS RN

98-22-6
Record name 2,6-Dibromo-4-tert-butylphenol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74538
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,6-Dibromo-4-tert-butylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70291261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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